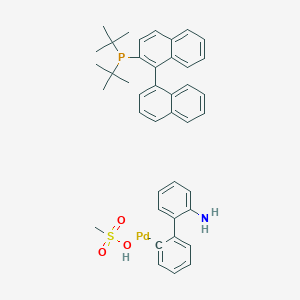

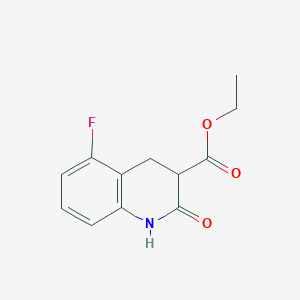

![molecular formula C60H73Br3N4NiO12P8+4 B6309689 Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide CAS No. 1514896-39-9](/img/structure/B6309689.png)

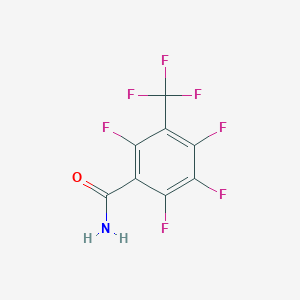

Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide is a synthetic nickel catalyst used for photocatalytic reduction of aqueous protons to hydrogen . It contains phosphonate anchor groups for immobilization on metal .

Synthesis Analysis

The compound was synthesized by the interaction of bis(hydroxymethyl)phenylphosphine with 4,4’-diaminodiphenylmethane in a dilute DMF solution .Chemical Reactions Analysis

The compound is used as a catalyst in the photocatalytic reduction of aqueous protons to hydrogen . This suggests that it plays a crucial role in facilitating this chemical reaction.Aplicaciones Científicas De Investigación

Catalytic Properties and Structural Insights :

- Nickel complexes are known to exhibit catalytic properties, particularly in the oligomerization of alkynes. Studies on nickeloles, a type of nickel complex, have shown their effectiveness as catalysts for the trimerization of diphenylacetylene, a process that can be valuable in the synthesis of polymers and other organic compounds (Eisch, Galle, Aradi, & Bolesa̵wski, 1986).

- Certain nickel complexes exhibit a square-planar geometry around the nickel atom, which could be relevant in understanding the behavior and potential applications of Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide. The geometry of these complexes plays a critical role in their reactivity and interaction with other molecules (Churchill & O'Brien, 1970).

X-ray Photoelectron Spectroscopy (XPS) Studies :

- XPS has been used to study the electronic structure of phosphorane complexes, which can provide valuable information about the electronic properties and bonding of phosphorus-containing compounds. Such insights can be useful in understanding the properties of this compound (Yamamoto & Konno, 1986).

Synthesis and Structural Characterization :

- The synthesis and characterization of similar nickel complexes have been extensively studied, offering insights into the possible synthetic routes and structural characteristics of this compound. Understanding the crystal and molecular structure can be crucial for determining the reactivity and potential applications of such compounds (Kamiyama, Kajiwara, & Ito, 1999).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-[3,7-diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-λ5-phosphane;hydron;nickel(2+);trihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N2O6P4.3BrH.Ni/c2*33-41(34,35)19-25-11-15-27(16-12-25)31-21-39(29-7-3-1-4-8-29)22-32(24-40(23-31)30-9-5-2-6-10-30)28-17-13-26(14-18-28)20-42(36,37)38;;;;/h2*1-18H,19-24H2,(H2,33,34,35)(H2,36,37,38);3*1H;/q;;;;;+2/p+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCPITJZBPJDQF-UHFFFAOYSA-P |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].[Ni+2].Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H73Br3N4NiO12P8+4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1588.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

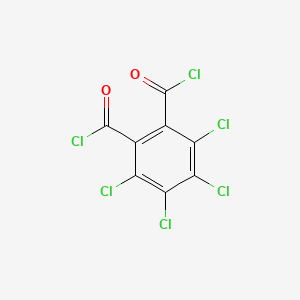

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

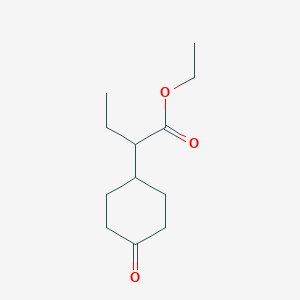

![4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one](/img/structure/B6309631.png)

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)